molecular formula C19H23N7 B6475785 N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640962-02-1

N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B6475785
CAS RN: 2640962-02-1
M. Wt: 349.4 g/mol
InChI Key: RXHACMQRBPWCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a pyrimidine ring, and a quinoxaline ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperazine ring, which is further attached to a quinoxaline ring. The ethyl group would be attached to the nitrogen atom of the pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make this compound basic .

Scientific Research Applications

Phosphodiesterase (PDE) 10A Inhibitor

This compound has been found to be a highly selective inhibitor of PDE10A . PDE10A is a dual hydrolase of cAMP and cGMP and is highly expressed in striatal medium spiny neurons . Inhibition of PDE10A modulates the activity of these neurons via the regulation of cAMP and cGMP .

Potential Treatment for Psychosis

The signal control of medium spiny neurons, which is modulated by PDE10A, is considered associated with psychotic symptoms . Therefore, a PDE10A inhibitor like this compound is expected to be a potential therapeutic method for psychosis diseases such as schizophrenia .

Biofilm Inhibition

The compound has shown potential in inhibiting biofilm formation . Biofilms are a major issue in clinical settings due to their role in antibiotic resistance .

Quorum Sensing Disruption

Quorum sensing is a method of communication used by bacteria that can lead to biofilm formation and the production of virulence factors . This compound has shown potential in disrupting quorum sensing, thereby reducing the virulence of bacterial infections .

Virulence Factor Production Inhibition

In addition to disrupting quorum sensing, this compound has also shown potential in directly inhibiting the production of virulence factors . This could make it a valuable tool in combating bacterial infections .

Potential Treatment for Pseudomonas aeruginosa Infections

Given its ability to inhibit biofilm formation, disrupt quorum sensing, and inhibit the production of virulence factors, this compound could potentially be developed into a therapeutic agent against Pseudomonas aeruginosa biofilm-related infections .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical compound, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity, and optimizing its synthesis .

properties

IUPAC Name

N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHACMQRBPWCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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